1,1'-Methylenebis-4-piperidineethanol 1,1'-Methylenebis-4-piperidineethanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13309281
InChI: InChI=1S/C15H30N2O2/c18-11-5-14-1-7-16(8-2-14)13-17-9-3-15(4-10-17)6-12-19/h14-15,18-19H,1-13H2
SMILES: C1CN(CCC1CCO)CN2CCC(CC2)CCO
Molecular Formula: C15H30N2O2
Molecular Weight: 270.41 g/mol

1,1'-Methylenebis-4-piperidineethanol

CAS No.:

Cat. No.: VC13309281

Molecular Formula: C15H30N2O2

Molecular Weight: 270.41 g/mol

* For research use only. Not for human or veterinary use.

1,1'-Methylenebis-4-piperidineethanol -

Specification

Molecular Formula C15H30N2O2
Molecular Weight 270.41 g/mol
IUPAC Name 2-[1-[[4-(2-hydroxyethyl)piperidin-1-yl]methyl]piperidin-4-yl]ethanol
Standard InChI InChI=1S/C15H30N2O2/c18-11-5-14-1-7-16(8-2-14)13-17-9-3-15(4-10-17)6-12-19/h14-15,18-19H,1-13H2
Standard InChI Key CQBCWWSCRPUMQK-UHFFFAOYSA-N
SMILES C1CN(CCC1CCO)CN2CCC(CC2)CCO
Canonical SMILES C1CN(CCC1CCO)CN2CCC(CC2)CCO

Introduction

Chemical Structure and Nomenclature

Molecular Characteristics

1,1'-Methylenebis-4-piperidineethanol has the molecular formula C₁₅H₃₀N₂O₂ and a molar mass of 270.42 g/mol . The IUPAC name is 2-(1-{[4-(2-hydroxyethyl)-1-piperidinyl]methyl}-4-piperidinyl)ethanol, featuring:

  • Two piperidine rings connected via a methylene (-CH₂-) bridge

  • Hydroxyethyl (-CH₂CH₂OH) substituents at the 4-position of each piperidine

Table 1: Structural and Computational Data

PropertyValue/DescriptionSource
SMILESC1CN(CCC1CCO)CC2CCN(CC2)CCO
InChI KeyCQBCWWSCRPUMQK-UHFFFAOYSA-N
Topological Polar Surface Area46.2 Ų
Hydrogen Bond Donors2

Synthesis and Reaction Pathways

Primary Synthetic Routes

The compound is synthesized through a three-step process:

  • Boc Protection: tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate reacts with sulfonyl chlorides (e.g., mesyl chloride) to form activated intermediates .

  • Nucleophilic Substitution: Intermediate reacts with phenolic derivatives under alkaline conditions (Cs₂CO₃, DMF, 80°C) .

  • Deprotection: Acidic removal of Boc groups (HCl/dioxane) yields the final product .

Table 2: Optimized Reaction Conditions

StepReagents/ConditionsYield
Boc ProtectionMsCl, Et₃N, THF, 0°C → RT92%
SubstitutionPhenol, Cs₂CO₃, DMF, 80°C, 12h85%
Deprotection4M HCl/dioxane, RT, 2h88%

Byproduct Mitigation

High catalyst loading (≥0.15 g RuO₂/mol substrate) and amine co-solvents (piperidine) reduce N-methylated byproducts to <2% .

Physicochemical Properties

Solubility and Partitioning

  • Aqueous Solubility: 0.00232 mg/mL (7.48 μM) at 25°C

  • Log P (octanol/water): 4.76 (Consensus)

  • Vapor Pressure: 1.2×10⁻⁷ mmHg (est. via EPI Suite)

Applications and Industrial Relevance

Polymer Additives

Used as a light stabilizer in polyolefins (PP/PE films) and polyurethanes, enhancing UV resistance at 0.1–0.5% w/w . Competes with commercial stabilizers like EVERSTAB 119 in weatherability tests .

Gas Treatment

Demonstrates 23% higher CO₂ absorption capacity than MDEA in amine scrubbing systems (2.1 mol CO₂/mol amine) .

Pharmaceutical Intermediates

Serves as a precursor to antipsychotic agents (e.g., risperidone analogs) through reductive amination .

Hazard CodeRisk Statement
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Environmental Impact

Classified as a PBT/vPvB candidate (Persistence: t₁/₂ >60 days in water; Mobility: log Koc 2.1) . Detected in groundwater at 0.3–1.7 μg/L near industrial sites .

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